molecular formula C23H26N2O7S B11345737 Dimethyl 5-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11345737
M. Wt: 474.5 g/mol
InChI Key: UMJFKNUAMDUZDZ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a piperidine ring, a phenylmethanesulfonyl group, and two carboxylate groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with 5-aminoisophthalic acid, which undergoes a series of reactions including amide formation, sulfonylation, and esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL 5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to its combination of structural features, including the piperidine ring, phenylmethanesulfonyl group, and carboxylate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H26N2O7S

Molecular Weight

474.5 g/mol

IUPAC Name

dimethyl 5-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H26N2O7S/c1-31-22(27)18-12-19(23(28)32-2)14-20(13-18)24-21(26)17-8-10-25(11-9-17)33(29,30)15-16-6-4-3-5-7-16/h3-7,12-14,17H,8-11,15H2,1-2H3,(H,24,26)

InChI Key

UMJFKNUAMDUZDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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